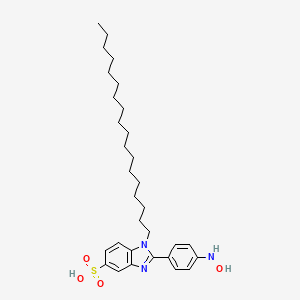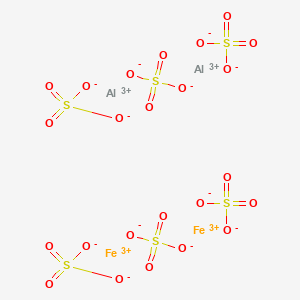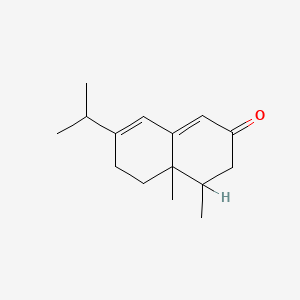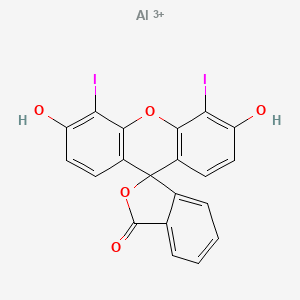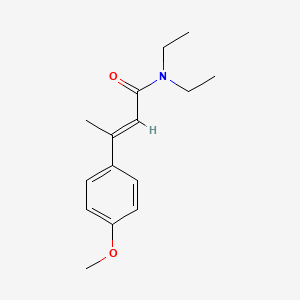
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide is an organic compound characterized by its unique structure, which includes a diethylamino group, a methoxyphenyl group, and a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide typically involves the reaction of 4-methoxybenzaldehyde with diethylamine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 1,2,4-Oxadiazole derivatives
- Entacapone
Uniqueness
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide stands out due to its specific structural features and the unique combination of functional groups
Properties
CAS No. |
90316-39-5 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)but-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-5-16(6-2)15(17)11-12(3)13-7-9-14(18-4)10-8-13/h7-11H,5-6H2,1-4H3/b12-11+ |
InChI Key |
TUIAWEVUTJCRGU-VAWYXSNFSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C=C(\C)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCN(CC)C(=O)C=C(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


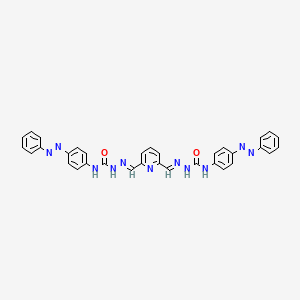
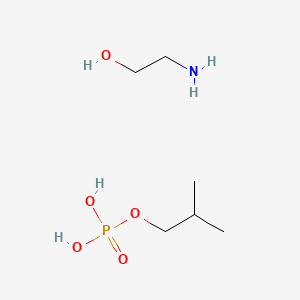
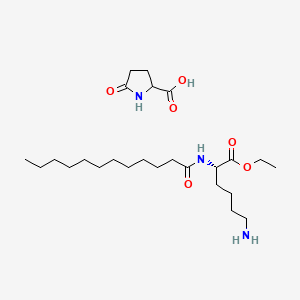
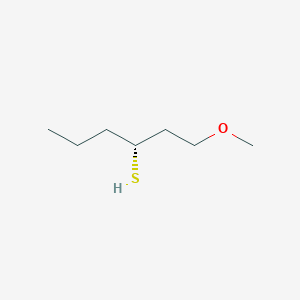
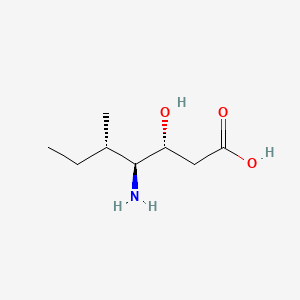
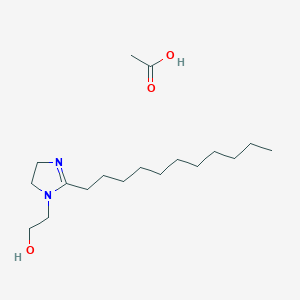
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
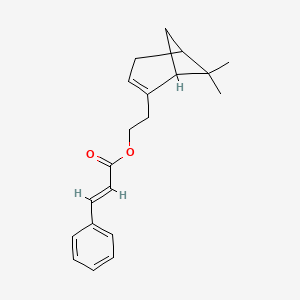
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

